molecular formula C13H13NO5 B121663 Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate CAS No. 71869-80-2

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate

Cat. No.: B121663
CAS No.: 71869-80-2
M. Wt: 263.25 g/mol
InChI Key: YIXAMRRMFCPXNC-SNVBAGLBSA-N
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Description

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a chiral carbamate derivative featuring a benzyl-protected carbamate group attached to a 2,6-dioxooxan-3-yl ring in the (3R)-configuration. This compound is synthesized via acid-catalyzed condensation reactions involving benzyl carbamate and glyoxal under controlled solvent and acidity conditions . Its structure combines a cyclic oxane core with a carbamate functional group, making it a versatile intermediate in organic synthesis and drug development. Key applications include its role in forming peptidomimetics and as a precursor for enzyme inhibitors .

Properties

IUPAC Name

benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXAMRRMFCPXNC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510061
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71869-80-2
Record name Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its structure allows for interactions with various biomolecules, making it a candidate for:

  • Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibitors : The compound can act as an inhibitor for specific enzymes involved in disease pathways, thus providing a basis for drug design.

1.2 Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the carbamate structure could enhance its potency against specific cancer types. The research highlighted the compound's ability to induce apoptosis in tumor cells through the inhibition of critical signaling pathways .

Chemical Synthesis Applications

2.1 Synthetic Routes

This compound can be synthesized through various methods:

  • Condensation Reactions : The compound is often synthesized via condensation reactions involving benzylamine and dioxo compounds under controlled conditions.
  • Ring Formation Techniques : Utilizing oxazolidinone intermediates can facilitate the formation of the oxan ring structure.

2.2 Industrial Applications

In industrial settings, this compound serves as a precursor in the synthesis of more complex molecules and polymers. Its utility extends to:

  • Polymer Science : It is used as a building block in the production of specialty polymers that exhibit desirable mechanical and thermal properties.

Biological Research Applications

3.1 Biochemical Studies

The compound's interaction with biological systems has been a focus of research, particularly in understanding its mechanism of action at the molecular level:

  • Mechanism Exploration : Studies have shown that this compound can interact with cellular receptors and enzymes, influencing metabolic pathways.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer agent; enzyme inhibitor
Chemical SynthesisBuilding block for complex molecules; polymer production
Biological ResearchMechanism exploration; interaction with cellular systems

Mechanism of Action

The mechanism by which Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate exerts its effects involves the protection of amine groups. The carbamate functional group acts as a protecting group, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or peptide synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N,N′-Bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol (Compound 2)
  • Structure: Contains two benzyl carbamate groups linked to a 1,4-dioxane backbone with hydroxyl and amino substituents.
  • Synthesis : Formed via condensation of two benzyl carbamate molecules with glyoxal in acetic acid .
  • Key Difference: The presence of amino and hydroxyl groups enhances polarity and hydrogen-bonding capacity compared to the simpler oxane core in the target compound.
Isosorbide-Based Carbamates
  • Example : Di-ethyl and di-4-nitrophenyl carbamates of isosorbide.
  • Structure : Two carbamate groups on a bicyclic isosorbide scaffold.
  • Activity: Di-carbamates exhibit potent acetylcholinesterase (AChE) inhibition, whereas mono-benzyl carbamates at the 2-position show selectivity for butyrylcholinesterase (BuChE) .
  • Key Difference: The bicyclic isosorbide backbone provides rigidity and distinct enzyme selectivity compared to the monocyclic oxane structure of the target compound.
Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate
  • Structure : A benzyl carbamate group attached to a 2-oxo-1,2-dihydropyridine ring.
  • Application : Used in life sciences research as a precursor for heterocyclic compounds .
  • Key Difference : The aromatic pyridine ring introduces π-π stacking interactions absent in the oxane-based target compound.

Pharmacological Activity Comparison

Enzyme Inhibition Profiles
Compound Target Enzyme (IC50) Selectivity Index Reference
Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate Not reported (presumed BuChE) N/A
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate (23) AChE: 0.8 µM; BuChE: 0.2 µM High BuChE selectivity
Di-4-nitrophenyl isosorbide carbamate AChE: 1.2 µM; BuChE: 0.6 µM Moderate selectivity
  • Key Insight : The target compound’s lack of aromatic substituents (unlike Compound 23) may reduce AChE/BuChE inhibition potency but improve metabolic stability .
Lipid Regulation
  • Benzyl Benzyl Carbamate (2) : Derived from Moringa oleifera, this compound upregulates lipolytic proteins (e.g., PPARα) and inhibits lipid accumulation in HepG2 cells .
  • Comparison : The oxane core in the target compound may limit its lipid-regulating activity compared to the simpler benzyl carbamate structure of Compound 2.
Gelation Properties
Compound Gelation Solvents Minimum Gelation Concentration Reference
This compound Not reported N/A
Benzyl carbamate gelator (11) 8 solvents 0.4 wt% in H2O
Nitrobenzyl carbamate (12) 7 solvents 1.8 mg/mL in DMSO:H2O
  • Key Insight : The target compound’s rigid oxane core likely reduces gelation ability compared to flexible benzyl carbamates with long aliphatic chains .

Biological Activity

Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dioxo compounds, characterized by the presence of a carbamate functional group. Its molecular formula is C13H13N1O4C_{13}H_{13}N_{1}O_{4}, and it features a dioxo oxan ring which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of dioxo compounds exhibit notable antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Dioxo Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625 µg/mL
Compound BCandida albicans500 µg/mL
Benzyl CarbamateTBDTBD

Note: Further studies are needed to establish the specific MIC for this compound against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with cytochrome P450 enzymes, modulating their activity and affecting metabolic pathways.
  • Oxidative Stress Induction : The compound may induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.
  • Targeting Protein Interactions : The compound could potentially act as a bifunctional agent that targets specific proteins for degradation via ubiquitination pathways, similar to other PROTAC compounds .

Study 1: Antimicrobial Efficacy

In a study evaluating various dioxo derivatives, researchers found that certain structural modifications significantly enhanced antibacterial activity against Gram-positive bacteria. This compound was included in preliminary screenings but requires further investigation to confirm its efficacy .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using cell lines exposed to varying concentrations of this compound. Initial results indicated low toxicity at therapeutic concentrations, suggesting potential for safe use in clinical settings.

Q & A

Basic: What are the optimized synthetic routes for Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate, and how can purity be validated?

Answer:
The synthesis typically involves multi-step protocols:

Carbamate Formation : Reacting a hydroxylamine intermediate with benzyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to introduce the carbamate group .

Oxidation/Cyclization : Using oxidizing agents like Dess-Martin periodinane to form the dioxooxane ring while preserving stereochemistry .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) improves purity.
Validation :

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^13C NMR, focusing on carbonyl signals (δ 165–175 ppm for carbamate and dioxo groups) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to verify purity (>97%) .

Advanced: How can stereochemical assignments in this compound be resolved using crystallographic data?

Answer:

X-ray Crystallography :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data to resolve R/S configurations .
  • Refinement : SHELXL (via Olex2) refines anisotropic displacement parameters and validates stereochemistry using Flack/Hooft parameters .

Contingency for Ambiguity :

  • If twinning or disorder occurs (common in flexible rings), employ twin refinement (e.g., BASF parameter) or alternative space groups .
  • Cross-validate with CD Spectroscopy to confirm absolute configuration via Cotton effects .

Advanced: How should researchers address contradictions between computational and experimental reactivity data?

Answer:

Re-evaluate Computational Models :

  • Use DFT (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for ethanol) to better match experimental conditions .

Experimental Replication :

  • Conduct kinetic studies (e.g., NMR monitoring) under controlled pH/temperature to isolate intermediates .

Statistical Analysis :

  • Apply Bayesian error analysis to quantify uncertainties in computational predictions versus experimental yields .

Advanced: What methodologies are used to elucidate the biological mechanism of this compound?

Answer:

Target Identification :

  • SPR (Surface Plasmon Resonance) : Screen against kinase or protease libraries to identify binding partners (KD < 10 µM suggests relevance) .

Functional Assays :

  • Enzyme Inhibition : Measure IC50 in fluorogenic assays (e.g., trypsin-like proteases) .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track intracellular localization .

Metabolic Profiling :

  • LC-MS/MS to identify metabolites in hepatic microsomes, focusing on carbamate hydrolysis products .

Basic: What factors influence the stability of this compound during storage?

Answer:

Environmental Controls :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture : Use molecular sieves in sealed containers to avoid hydrolysis of the carbamate group .

Stability Monitoring :

  • Periodic HPLC analysis (every 3 months) to detect degradation peaks .

Advanced: How can this compound be leveraged in drug discovery pipelines?

Answer:

Scaffold Modification :

  • Introduce substituents (e.g., halogens, methyl groups) at the benzyl or dioxooxane positions to enhance binding affinity .

Prodrug Design :

  • Replace the benzyl group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) for targeted release .

ADMET Profiling :

  • Assess permeability (Caco-2 assay) and metabolic stability (human liver microsomes) to prioritize analogs .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Spectroscopy :

  • IR : Confirm carbonyl stretches (1700–1750 cm1^{-1}) for carbamate and lactone .

Mass Spectrometry :

  • HRMS (ESI+) to validate molecular ion ([M+H]+^+) and fragmentation patterns .

Polarimetry :

  • Measure specific rotation ([α]D_D) to confirm enantiopurity (>99% ee) .

Advanced: How can researchers mitigate racemization during synthesis?

Answer:

Low-Temperature Reactions : Conduct benzylation steps at –20°C to minimize epimerization .

Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry during ring formation .

In situ Monitoring : Employ CD spectroscopy or chiral HPLC to detect early racemization .

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